5-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole ring and an oxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Bromination: Introduction of the bromine atom into the benzodioxole ring.
Methoxylation: Addition of methoxy groups to the aromatic ring.
Formation of the Oxazole Ring: Cyclization reactions to form the oxazole ring.
Carboxamide Formation: Introduction of the carboxamide group.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Chemical Biology: Use as a probe to study biochemical processes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar compounds to 5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE include:
- (4R,5R)-5-(6-bromo-4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-N’-[(1E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide .
- Ethyl (4S,5S)-5-(6-bromo-4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate .
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of 5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and the resulting biological effects.
Properties
Molecular Formula |
C14H15BrN2O6 |
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Molecular Weight |
387.18 g/mol |
IUPAC Name |
5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H15BrN2O6/c1-5-8(14(16)18)17-23-9(5)6-7(15)11(20-3)13-12(10(6)19-2)21-4-22-13/h5,9H,4H2,1-3H3,(H2,16,18) |
InChI Key |
LOOHUGMBHWTYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1C(=O)N)C2=C(C3=C(C(=C2Br)OC)OCO3)OC |
Origin of Product |
United States |
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